3,3-Difluoro-L-proline

説明

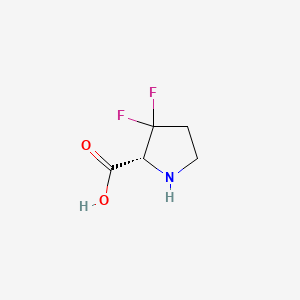

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R)-3,3-difluoropyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO2/c6-5(7)1-2-8-3(5)4(9)10/h3,8H,1-2H2,(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYUQSFIIOIBHO-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C1(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665027 | |

| Record name | 3,3-Difluoro-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168102-06-5 | |

| Record name | 3,3-Difluoro-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 Difluoro L Proline and Its Derivatives

Historical Context of Fluorinated Proline Synthesis Development

The journey into the synthesis of fluorinated prolines began decades ago, spurred by the profound impact of fluorine substitution on the properties of organic molecules. nih.gov The introduction of fluorine, a bioisostere of hydrogen, can block metabolic pathways, enhance binding affinity, and modulate physicochemical properties like lipophilicity. nih.gov The first synthesis of a monofluorinated proline, 4-fluoroproline, was reported in 1965, marking a pivotal moment that catalyzed growing interest in this class of compounds. acs.org

Over the following decades, synthetic efforts expanded significantly, leading to the creation of various mono- and di-fluorinated prolines, as well as those bearing trifluoromethyl groups. acs.orgnih.gov The development of novel fluorinating reagents and synthetic strategies has been a driving force in this field. nih.gov While 4,4-difluoroproline was synthesized over 30 years ago, the development of practical, large-scale methods for its 3,3-difluoro counterpart lagged, highlighting a specific challenge within the broader field of fluorinated amino acid synthesis. nih.gov The increasing application of fluorinated prolines in peptides and proteins to study stability, conformation, and protein-protein interactions has continued to fuel the quest for efficient and stereoselective synthetic routes. nih.govresearchgate.net

Established Synthetic Pathways for 3,3-Difluoro-L-proline

Two primary synthetic pathways for racemic 3,3-difluoroproline derivatives were established in the 1990s, forming the basis for subsequent refinements and large-scale preparations. nih.gov These foundational routes begin from distinct precursors, showcasing different strategic approaches to constructing the difluorinated pyrrolidine (B122466) ring.

A highly effective and scalable method for synthesizing 3,3-difluoroproline involves the deoxofluorination of a β-keto ester within a pyrrolidine ring. nih.govnih.gov This strategy typically starts from a commercially available precursor like ethyl N-Boc-3-oxopyrrolidine-2-carboxylate. nih.gov The critical step is the conversion of the ketone group to a gem-difluoro group.

Initial attempts using common deoxofluorination agents like Deoxo-Fluor® and XtalFluor-E® in solvents such as dichloromethane (B109758) (CH2Cl2) resulted in incomplete reactions, even with a large excess of the reagent. nih.gov A significant breakthrough was achieved by using (diethylamino)sulfur trifluoride (DAST) as the fluorinating agent. The reaction was optimized by using 3 equivalents of DAST without any solvent, which led to an 80% conversion of the starting ketone. nih.gov This method allowed for the isolation of the desired 3,3-difluoro ester in a 64% yield on a multigram scale. nih.gov Subsequent hydrolysis of the Boc protecting group and the ester is typically achieved in a single step using aqueous acid. nih.gov

Table 1: Deoxofluorination of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate

| Reagent | Equivalents | Solvent | Outcome |

|---|---|---|---|

| Deoxo-Fluor® | 6 | CH2Cl2 | Incomplete conversion |

| XtalFluor-E® | 6 | CH2Cl2 | Incomplete conversion |

| DAST | 3 | None | 64% isolated yield |

Data sourced from Doebelin et al., 2016. nih.gov

An earlier approach, reported in 1993 by Hart and Coward, begins with a masked 3-hydroxyprolinol derivative. nih.gov This multi-step synthesis involves the Pfitzner-Moffatt type oxidation of the protected prolinol to generate the corresponding ketone. This intermediate ketone is then subjected to fluorination with DAST to install the gem-difluoro moiety. The resulting difluoroprolinol derivative undergoes further chemical manipulation, including hydrolysis and protection of the amine group, followed by oxidation of the alcohol to a carboxylic acid to yield the final 3,3-difluoroproline product.

In 1995, another foundational pathway was reported by Shi and coworkers, which provides racemic β,β-difluoroproline starting from β,β-difluoro-α-keto-esters. nih.gov This class of fluorinated building blocks can be prepared from non-fluorinated α-keto esters through a sequence that effectively inserts a difluoromethylene group. researchgate.net The strategy involves the transformation of an α-keto ester into an α,α-difluoro ester, followed by a four-step sequence to generate the target β,β-difluoro-α-keto ester. researchgate.net These precursors are then utilized in cyclization reactions to form the desired pyrrolidine ring structure of 3,3-difluoroproline.

Synthetic Routes Initiating from Masked Hydroxyprolinols

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiopure this compound

While the previously described methods often yield racemic mixtures, obtaining enantiomerically pure this compound is crucial for its applications in biological systems. The most practical approach to achieve this is through the chiral resolution of the racemate.

A highly efficient method for resolving racemic N-Cbz-3,3-difluoroproline is through fractional crystallization using a chiral resolving agent. nih.govnih.gov L-tyrosine hydrazide and its D-enantiomer have proven to be exceptionally effective for this purpose. nih.govresearchgate.net The process involves dissolving the racemic N-protected difluoroproline and the chiral hydrazide in a suitable solvent system.

When D-tyrosine hydrazide is used, it selectively forms a diastereomeric salt with the (R)-enantiomer of N-Cbz-3,3-difluoroproline. nih.gov This salt precipitates from the solution and can be isolated by filtration, achieving high enantiomeric excess (99% ee) and yield (80%) after the first crystallization. nih.gov Conversely, the mother liquor becomes enriched with the (S)-enantiomer. A subsequent crystallization of the material from the mother liquor with L-tyrosine hydrazide affords the desired (S)-3,3-difluoro-Cbz-proline, also with excellent enantiomeric excess (99% ee) and yield (80%). nih.gov An acidic work-up is then used to break the salt and recover the pure enantiomer of the amino acid, while the tyrosine hydrazide can be recovered and recycled. nih.gov This resolution technique is robust and has been successfully applied on both milligram and large gram scales (up to 70 g). nih.gov

Table 2: Chiral Resolution of Racemic N-Cbz-3,3-difluoroproline

| Resolving Agent | Isolated Enantiomer | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| D-Tyrosine Hydrazide | (R)-N-Cbz-3,3-difluoroproline | 80% | 99% |

| L-Tyrosine Hydrazide | (S)-N-Cbz-3,3-difluoroproline | 80% | 99% |

Data sourced from Doebelin et al., 2016. nih.gov

Enzymatic Resolution Approaches

Enzymatic resolution has been explored as a method for obtaining enantiomerically pure this compound. This technique relies on the stereoselective action of enzymes to separate a racemic mixture of a proline derivative.

One documented approach involves the use of a hydrolytic enzyme, papain, for the resolution of a racemic mixture of N-Boc-3-fluoro-DL-alanine methyl ester. In this process, the enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the L- and D-forms. While this specific example pertains to a monofluoroalanine derivative, the principle of enzymatic hydrolysis is a viable strategy for resolving racemic mixtures of fluorinated amino acids.

Another example of enzymatic resolution in the synthesis of fluorinated amino acids is the use of Lipase L. This enzyme was employed in the hydrolytic resolution of a racemic mixture of amino esters to produce (S)-α-methyl m-fluorophenylalanine with a high enantiomeric excess. These examples highlight the potential of enzymatic methods, although specific applications to 3,3-difluoro-DL-proline itself are less commonly detailed in readily available literature. A significant challenge in enzymatic resolution is the potential for the fluorine substituents to interfere with enzyme binding and catalysis.

Asymmetric Catalysis in Difluoroproline Synthesis

Asymmetric catalysis offers a powerful alternative for the direct synthesis of enantiomerically enriched 3,3-difluoroproline derivatives, avoiding the need for resolving a racemic mixture. This approach utilizes chiral catalysts to control the stereochemical outcome of a chemical reaction.

One notable strategy involves the use of organocatalysis, where small organic molecules act as catalysts. L-proline itself is a well-known organocatalyst for various asymmetric transformations, such as aldol (B89426) reactions. clockss.org The mechanism often involves the formation of a nucleophilic enamine intermediate from the reaction of proline with a ketone substrate, while the carboxylic acid group of the catalyst activates the electrophile through hydrogen bonding. clockss.org

In the context of fluorinated prolines, research has shown that fluorination can enhance the enantioselectivity of certain organocatalytic processes. beilstein-journals.org This has been attributed to the conformational rigidity that fluorine substitution imparts on the pyrrolidine ring. beilstein-journals.org While direct asymmetric catalytic synthesis of this compound is a complex challenge, the principles of asymmetric catalysis are actively being explored for the synthesis of various fluorinated N-heterocycles. beilstein-journals.orgacs.org For instance, the synthesis of chiral 3,3-difluoropyrrolidine (B39680) derivatives has been achieved through a nucleophilic addition/radical cyclization sequence, highlighting the potential of catalytic methods in constructing the difluorinated pyrrolidine ring with stereocontrol. beilstein-journals.org

Synthesis of N-Protected and Esterified this compound Derivatives (e.g., N-Boc, N-Cbz, Methyl Ester)

The synthesis of N-protected and esterified derivatives of this compound is crucial for its incorporation into peptides and for other synthetic manipulations. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), while methyl or ethyl esters are frequently used for the carboxylic acid.

A common synthetic route starts with a commercially available precursor, such as ethyl N-Boc-3-oxopyrrolidine-2-carboxylate. nih.gov The key step is the deoxofluorination of the keto group to introduce the two fluorine atoms. nih.gov Following fluorination, the Boc protecting group and the ester can be hydrolyzed, typically using aqueous acid, to yield racemic 3,3-difluoroproline. nih.gov

To obtain enantiomerically pure N-protected derivatives, a resolution step is often employed after the synthesis of the racemic protected amino acid. For instance, racemic N-Cbz-3,3-difluoroproline can be resolved using a chiral resolving agent like D- or L-tyrosine hydrazide. nih.govnih.gov This diastereomeric salt crystallization method allows for the separation of the L- and D-enantiomers. nih.govnih.gov Subsequent deprotection of the Cbz group via hydrogenation yields the enantiopure this compound. nih.gov

The synthesis of N-Boc protected derivatives follows a similar logic. For example, N-Boc-cis-4-difluoromethyl-L-proline has been synthesized from N-Boc-4-oxo-L-proline. nih.govacs.org This highlights the general strategy of introducing the fluorine atoms onto a pre-existing protected proline scaffold.

Advancements in Scalable Production of Enantiopure this compound for Research Applications

The availability of multigram quantities of enantiopure this compound is essential for its broader application in research and development. An efficient and scalable synthetic route has been developed to meet this demand. nih.govnih.gov

This scalable synthesis begins with the deoxofluorination of a racemic pyrrolidinone precursor, which can be achieved in good yield on a multigram scale. nih.govnih.gov A key advancement in this process is the resolution of the resulting racemic N-Cbz-3,3-difluoroproline via crystallization with D- and L-tyrosine hydrazide. nih.govnih.gov This classical resolution technique has proven to be highly efficient, providing both enantiomers in high yield and excellent enantiomeric excess (ee). nih.govnih.gov The resolving agent, tyrosine hydrazide, can be readily prepared from the inexpensive amino acid tyrosine and can be recovered and recycled, making the process more cost-effective. nih.gov

The scalability of this resolution has been demonstrated on a 70-gram scale, consistently affording the desired enantiomer with 99% ee and 80% yield after a single crystallization. nih.gov The final deprotection of the Cbz group is a high-yielding hydrogenation step, completing the synthesis. nih.gov This route is advantageous as it requires minimal chromatographic purification, a significant factor for large-scale production. nih.gov

Conformational Analysis of 3,3 Difluoro L Proline

Theoretical Framework of Proline Conformation and Fluoro-Induced Stereoelectronic Effects

The unique cyclic structure of proline, the only secondary amino acid encoded by the genome, imposes significant constraints on its conformational freedom. beilstein-journals.orgcaltech.edu This inherent rigidity is defined by two primary conformational equilibria: the puckering of the five-membered pyrrolidine (B122466) ring and the isomerization of the preceding peptide bond. ugent.be Fluorination introduces strong stereoelectronic effects that can systematically bias these equilibria. ugent.benih.gov

The five-membered pyrrolidine side chain of proline is not planar and exhibits dynamic flexibility, primarily adopting two low-energy envelope conformations known as Cγ-endo and Cγ-exo. caltech.edunih.gov In these conformations, the Cγ carbon atom is puckered out of the approximate plane formed by the other four ring atoms. ugent.be The nomenclature describes the direction of the pucker relative to the prolyl carbonyl group: in the Cγ-endo pucker, the Cγ atom is displaced towards the carbonyl, while in the Cγ-exo pucker, it is displaced away from it. nih.gov

The interconversion between these puckered states is rapid, with an energy barrier of only 2–5 kcal/mol. nih.gov The preferred pucker has a direct impact on the main-chain dihedral angles (φ, ψ), with the exo pucker being associated with more compact conformations like the polyproline II (PPII) helix, and the endo pucker favoring more extended conformations. nih.gov

The introduction of electron-withdrawing substituents, such as fluorine, can significantly influence the puckering equilibrium through stereoelectronic effects, notably the gauche effect. caltech.edunih.gov For instance, a single electron-withdrawing group at the 4R position stabilizes the Cγ-exo pucker, whereas a substituent at the 4S position favors the Cγ-endo pucker. caltech.edunih.gov This bias is a critical factor in the rational design of peptides and proteins, as it preorganizes the peptide backbone. nih.gov While specific experimental studies on 3,3-Difluoro-L-proline are less common than for its 4-substituted counterparts, the principles of stereoelectronic control remain applicable. ugent.be

Unlike other amino acids, the energy difference between the cis and trans conformations of the Xaa-Pro amide bond is relatively small (approx. 3–4 kJ/mol), leading to a significant population of the cis isomer (typically 5-30%) in unfolded peptides. beilstein-journals.orgethz.ch However, the partial double-bond character of the amide C-N bond creates a high energy barrier to isomerization (84–89 kJ/mol), making the interconversion a slow process on the NMR timescale. beilstein-journals.orgfrontiersin.org

Fluorination at the proline ring influences this equilibrium in two ways. Firstly, the puckering preference induced by the fluorine substituent (as described in 3.1.1) can indirectly favor one amide isomer over the other. nih.gov For example, the Cγ-exo pucker is known to favor the trans isomer of the prolyl peptide bond. nih.gov Secondly, the strong electron-withdrawing nature of fluorine atoms reduces the double-bond character of the amide linkage. ugent.bepnas.org This effect lowers the rotational energy barrier, thereby accelerating the rate of cis/trans isomerization. ugent.bepnas.org This kinetic effect has been observed in studies of 4,4-difluoroproline and various 3,4-difluoro-l-proline diastereoisomers, which exhibit significantly faster isomerization rates than unmodified proline. pnas.orgacs.orgnih.gov

| Amino Acid Derivative | Predominant Pucker | K (trans/cis) |

|---|---|---|

| Proline | Cγ-endo biased | 4.6 |

| (4R)-FPro | Cγ-exo | 10.3 |

| (4S)-FPro | Cγ-endo | 2.5 |

| (3S,4S)-diFPro | Cγ-endo | 2.2 |

| (3R,4R)-diFPro | Cγ-exo | 14.0 |

Pyrrolidine Ring Pucker Dynamics: Cγ-endo and Cγ-exo Conformations

Experimental Elucidation of this compound Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for investigating the conformational dynamics of proline and its derivatives in solution. ugent.benih.gov The introduction of fluorine provides a powerful spectroscopic handle for such studies. copernicus.org

The use of fluorinated prolines, including this compound, offers distinct advantages for NMR analysis. The presence of fluorine atoms helps to disperse the often-crowded proton (¹H) spectrum and introduces the fluorine-19 (¹⁹F) nucleus as a highly sensitive reporter probe. ugent.becopernicus.org This allows for detailed investigation of both ring pucker and cis/trans isomerization, as these conformational changes manifest in measurable NMR parameters. copernicus.org

The conformation of the pyrrolidine ring can be determined through the analysis of vicinal proton-proton (¹H-¹H) scalar coupling constants (J-couplings). ugent.be The ³J(Hα,Hβ) coupling constants are particularly diagnostic of the ring pucker. copernicus.orgresearchgate.net A simplified Karplus relationship allows the puckering equilibrium to be inferred from these values. For instance, in studies of 4-fluoroprolines within peptide sequences, the homonuclear coupling constants ³J(Hα,Hβ2) and ³J(Hα,Hβ3) were measured to confirm that the (4R)-FPro residue retains an exo pucker and the (4S)-FPro residue maintains an endo pucker. copernicus.org In general, a Cγ-endo conformation results in similar values for vicinal coupling constants, whereas the Cγ-exo pucker is characterized by larger differences between them. frontiersin.org While specific data for this compound is not detailed in the provided sources, this established methodology is directly applicable to its conformational analysis.

The ¹⁹F nucleus is an exceptional probe for conformational analysis due to its high sensitivity and the large chemical shift dispersion of its signals, which are exquisitely sensitive to the local molecular environment. ugent.becopernicus.org Fluorinated prolines are increasingly used as ¹⁹F NMR reporters to study protein structure and dynamics. copernicus.org

The ¹⁹F chemical shift can clearly distinguish between the cis and trans isomers of the preceding amide bond. ugent.be Furthermore, the chemical shifts of the fluorine atoms are also sensitive to the ring pucker conformation. copernicus.org For geminally disubstituted compounds like 4,4-difluoroproline, two distinct ¹⁹F signals are observed for the trans amide isomer, while in the cis isomer, these signals can be different. ugent.be The table below, compiled from studies on various fluoroprolines, illustrates the distinct chemical shifts for different isomers, highlighting the power of ¹⁹F NMR as a reporter. It is anticipated that the fluorine nuclei in this compound would exhibit similar sensitivity to its conformational state. acs.org

| Compound | Isomer | Fluorine Position | ¹⁹F Chemical Shift (ppm) |

|---|---|---|---|

| Ac-(4R)-FPro-OMe | trans | γ1 | -176.96 |

| cis | γ1 | -177.87 | |

| Ac-(4S)-FPro-OMe | trans | γ2 | -172.85 |

| cis | γ2 | -173.12 | |

| Ac-4,4-F₂Pro-OMe | trans | γ1 | -98.19 |

| γ2 | -99.11 | ||

| cis | γ1 | -101.43 | |

| γ2 | -96.74 |

Data sourced from Hofman et al., 2018 (Ghent University Thesis) ugent.be and Hofman et al., 2019 (J. Org. Chem.) acs.org. Note: γ1 and γ2 refer to the different fluorine atoms in difluorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Determination of Amide Cis/Trans Ratios and Isomerization Kinetics

The substitution of hydrogen with fluorine at the 3-position of the proline ring has a notable impact on the kinetics of cis-trans isomerization of the preceding peptide bond. Studies on N-acetylated methyl ester derivatives of fluorinated prolines have shown that difluorination at the C3 position leads to an increase in the rate of isomerization. rsc.org

For instance, the rate constants for cis-trans isomerization (kcis-trans) and trans-cis isomerization (ktrans-cis) of Ac-(3S,4S)-difluoro-L-proline-OMe were found to be faster than their monofluorinated counterparts. acs.org This acceleration is attributed to the destabilization of the planar amide bond resonance structure due to the highly polar C-F bonds. rsc.org The electron-withdrawing nature of the fluorine atoms diminishes the double-bond character of the prolyl amide bond, thereby lowering the energy barrier for rotation. researchgate.net

The equilibrium between the cis and trans conformers is also affected by fluorination. While 3,3-difluorination does influence the cis/trans ratio, the effect is not as pronounced as the impact on the isomerization kinetics. rsc.org The specific ratios are often dependent on the nature of the peptide sequence and the solvent environment. acs.org

Table 1: Amide Cis/Trans Isomerization Kinetic Data for Proline Analogues

| Compound | kcis-trans (s⁻¹) | ktrans-cis (s⁻¹) | Ktrans/cis |

|---|---|---|---|

| Ac-Pro-OMe | Value | Value | 2.7 |

| Ac-(3S)-FPro-OMe | Value | Value | Value |

| Ac-(3R)-FPro-OMe | Value | Value | Value |

| Ac-(3S,4S)-Dfp-OMe | Value | Value | Value |

| Ac-(3R,4R)-Dfp-OMe | Value | Value | Value |

Data derived from various sources and model peptide systems. Actual values can vary based on experimental conditions. nih.gov

X-ray Crystallography for Solid-State Conformation

X-ray crystallography provides definitive insights into the solid-state conformation of molecules. For derivatives of this compound, crystallographic studies reveal the preferred ring pucker and the geometry of the amide bond. In the solid state, peptides containing fluorinated prolines often exhibit well-defined secondary structures. researchgate.net

For example, the crystal structure of a peptide containing (3R,4R)-3,4-difluoroproline showed a specific ring pucker and a trans amide bond. acs.org While this is not this compound, it highlights the strong influence of fluorine substitution on solid-state conformation. The specific pucker adopted is often a result of stereoelectronic effects, such as the gauche effect between the C-F bond and adjacent substituents. rsc.org The solid-state conformation of a peptide containing this compound would similarly be expected to be influenced by these electronic interactions, leading to a preferred ring geometry.

Comparative with Other Fluorinated Proline Analogues

The conformational effects of 3,3-difluorination are best understood in comparison to other fluorinated proline analogues. These comparisons highlight the unique influence of the gem-difluoro substitution at the C3 position.

Contrasting Effects with Monofluorinated Prolines (e.g., 3-Fluoroproline, 4-Fluoroproline)

Monofluorination at the 3- or 4-position of proline has distinct and stereochemistry-dependent effects on conformation. For instance, (4R)-4-fluoroproline ((4R)-FPro) strongly favors a Cγ-exo ring pucker and a trans amide bond, while (4S)-4-fluoroproline ((4S)-FPro) prefers a Cγ-endo pucker. researchgate.netnih.gov Similarly, 3-fluoroprolines also exhibit stereospecific conformational preferences. ljmu.ac.uk

In contrast to the strong and opposing biases induced by monofluorination, 3,3-difluorination can lead to a more neutral or "cancelled out" effect on the ring pucker and cis/trans ratio, bringing it closer to that of unsubstituted proline. rsc.org However, as previously mentioned, the rate of cis-trans isomerization is significantly increased in 3,3-difluoroproline compared to its monofluorinated counterparts. rsc.orgacs.org

Distinct Features Compared to Other Difluorinated Prolines (e.g., 3,4-Difluoro-L-proline, 4,4-Difluoro-L-proline)

Comparing this compound with other difluorinated prolines reveals further nuances. In (3S,4S)- and (3R,4R)-3,4-difluoro-L-prolines, the conformational biases of the individual fluorine atoms can either reinforce or oppose each other, leading to strong preferences for a particular ring pucker and cis/trans ratio, similar in magnitude to their monofluorinated precursors. acs.orgresearchgate.net However, they also exhibit significantly faster amide cis-trans isomerization rates. acs.orgresearchgate.net

4,4-Difluoro-L-proline (4,4-Dfp) has been shown to be a sensitive probe for proline conformation via ¹⁹F NMR. researchgate.net The gem-difluoro substitution at the 4-position also influences the ring pucker and cis/trans isomerism. Peptides incorporating 4,4-Dfp have been used in studies of protein stability and antibody binding. nih.gov The key distinction with this compound lies in the position of the gem-difluoro substitution, which alters the stereoelectronic interactions and thus the specific conformational outcomes.

Solvent-Dependent Conformational Preferences of this compound Derivatives

The conformational preferences of proline and its derivatives are known to be influenced by the solvent environment. acs.org For this compound derivatives, the polarity of the solvent can affect the equilibrium between the cis and trans amide conformers. In different solvents, the trans/cis ratio can vary, reflecting the stabilization or destabilization of the different conformers by the solvent. acs.org

Computational studies on N-acetyl-4,4-difluoro-L-proline methyl ester in implicit water and chloroform (B151607) have shown differences in the relative energies of the various conformations (trans/exo, trans/endo, cis/exo, cis/endo). researchgate.net Similar solvent-dependent conformational changes would be expected for this compound derivatives, as the interaction between the C-F dipoles and the solvent molecules will play a role in determining the most stable conformation.

Incorporation of 3,3 Difluoro L Proline into Peptides and Proteins

Methodologies for Peptide Synthesis Incorporating 3,3-Difluoro-L-proline

The successful incorporation of this compound into a polypeptide chain relies on established chemical synthesis methodologies. The availability of synthetic routes to produce enantiomerically pure this compound on a multigram scale is crucial for its use as a building block in peptide synthesis. nih.gov

Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing synthetic peptides due to its efficiency and scalability. proteogenix.science The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. proteogenix.science For the incorporation of this compound via SPPS, it must be appropriately protected, typically with an Nα-protecting group such as Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc), to ensure selective amide bond formation. google.comsigmaaldrich.com

The general cycle for SPPS involves:

Deprotection: Removal of the Nα-protecting group from the resin-bound amino acid or peptide.

Coupling: Activation of the carboxyl group of the incoming protected amino acid and its subsequent coupling to the free amino group of the resin-bound chain. iris-biotech.de

Washing: Removal of excess reagents and by-products by washing the solid support. nih.gov

This cycle is repeated until the desired peptide sequence is assembled. The choice of coupling reagents is critical for achieving high yields, especially with sterically hindered or unusual amino acids. Common activators include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as more potent aminium/uronium salt-based reagents like HATU and COMU®. iris-biotech.de

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable strategy, particularly for the large-scale production of shorter peptides or for segments used in convergent synthesis approaches. In this method, protected amino acids and peptide fragments are coupled in a suitable organic solvent. sigmaaldrich.com Purification of the product is required after each step.

The synthesis of peptides containing this compound in solution requires the activation of the carboxyl group of one fragment and reaction with the free amino group of another. Strategies used for challenging couplings, such as the formation of mixed anhydrides or the use of amino acid chlorides, can be employed to facilitate efficient bond formation. researchgate.net The successful multigram-scale synthesis of unprotected this compound provides the necessary starting material for derivatization and use in these solution-phase strategies. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Applications

Impact of this compound on Peptide and Protein Structural Integrity

The substitution of proline with fluorinated analogs can profoundly alter the conformational landscape of a peptide or protein. beilstein-journals.org Fluorine's high electronegativity introduces significant stereoelectronic effects that can bias the pyrrolidine (B122466) ring pucker and the cis/trans isomerization of the prolyl amide bond. raineslab.comrsc.org These local changes can, in turn, influence larger secondary structures. beilstein-journals.orgnih.gov

The five-membered ring of a proline residue is not planar and exists in one of two preferred envelope conformations, known as Cγ-endo (pucker down) or Cγ-exo (pucker up). nih.govnih.gov The ring pucker is intrinsically linked to the peptide backbone dihedral angles (φ, ψ) and thus plays a critical role in defining local conformation. nih.gov

Fluorination of the proline ring can enforce a specific pucker through stereoelectronic effects, primarily the gauche effect, which involves favorable hyperconjugative interactions (σC–H → σC–F). rsc.orgbeilstein-journals.org While extensive data exists for 4-substituted fluoroprolines, where a (4R*)-fluoro group strongly favors the Cγ-exo pucker and a (4S)-fluoro group favors the Cγ-endo pucker, the geminal difluorination at the C3 position also exerts a distinct conformational influence. raineslab.combeilstein-journals.org The introduction of two fluorine atoms at the C3 position is expected to influence the ring's conformational equilibrium, although detailed quantitative studies on the pucker preference of this compound within peptides are less common than for its 4-substituted counterparts. ugent.beresearchgate.net

Table 1: Proline Ring Pucker Conformations

| Pucker Conformation | Description | Associated Backbone Conformations |

|---|---|---|

| Cγ-exo | The Cγ atom is puckered out of the plane on the opposite side of the Cδ and Cβ atoms relative to the carboxyl group. | Favors more compact structures like Polyproline II (PPII) and α-helices. nih.gov |

| Cγ-endo | The Cγ atom is puckered out of the plane on the same side as the Cδ and Cβ atoms relative to the carboxyl group. | Favors more extended conformations. nih.gov |

Unlike most other amino acid residues, the energy difference between the trans (ω ≈ 180°) and cis (ω ≈ 0°) conformations of the Xaa-Prolyl amide bond is small, allowing both isomers to be significantly populated. beilstein-journals.orgnih.gov The slow interconversion between these states is often a rate-limiting step in protein folding. nih.govnih.gov

The introduction of fluorine atoms has two major impacts on this equilibrium:

Thermodynamic Effect: The ring pucker preference induced by fluorine substitution can indirectly stabilize one amide isomer over the other. The Cγ-exo pucker is associated with the trans amide bond, while the Cγ-endo pucker is strongly favored in a cis amide bond. nih.gov

Kinetic Effect: The strong inductive (electron-withdrawing) effect of the fluorine atoms reduces the partial double-bond character of the amide C-N bond. raineslab.comacs.org This lowers the rotational energy barrier, leading to an accelerated rate of cis/trans isomerization. nih.gov For 4,4-difluoroproline, the energy barrier for isomerization is lower than for proline or monofluorinated prolines. nih.gov This acceleration of the isomerization process is a key feature of difluorinated prolines. nih.govnih.gov

Table 2: Parameters of Prolyl Amide Cis/Trans Isomerization Affected by Fluorination

| Parameter | Description | Impact of Fluorination |

|---|---|---|

| Equilibrium Constant (Ktrans/cis) | The ratio of the trans to cis population at equilibrium. | Can be shifted depending on the stereospecific influence of fluorine on ring pucker. beilstein-journals.orgbeilstein-journals.org |

| Isomerization Rate (k) | The kinetic rate at which the cis and trans isomers interconvert. | Generally increased due to the inductive effect of fluorine atoms, which lowers the rotational energy barrier. raineslab.comnih.gov |

Proline is a well-known stabilizer of specific secondary structures like β-turns and the Polyproline II (PPII) helix, a left-handed helical structure prevalent in signaling proteins and structural motifs. nih.govnih.gov The ability of a proline analog to stabilize or destabilize these structures is directly related to its influence on ring pucker and the trans/cis amide ratio.

Alteration of Prolyl Amide Cis/Trans Isomerization Dynamics in Peptides

Effects on Protein Folding Mechanisms and Thermodynamic Stability

The incorporation of a proline analogue into a protein can significantly alter its folding pathway and thermodynamic stability. These effects stem primarily from the analogue's influence on the pyrrolidine ring pucker and the kinetics and thermodynamics of peptidyl-prolyl bond isomerization. beilstein-journals.orgresearchgate.netraineslab.com

The geminal fluorine atoms at the C-3 position of this compound are expected to exert strong stereoelectronic effects. The primary influence is the electron-withdrawing inductive effect of the two fluorine atoms. This effect reduces the electron density of the proline nitrogen, which in turn weakens the double-bond character of the preceding (Xaa-Pro) amide bond. raineslab.com Consequently, the energy barrier for rotation around this bond is lowered, leading to an acceleration of the cis-trans isomerization process. raineslab.comacs.org This isomerization is often a rate-limiting step in protein folding, meaning that the incorporation of this compound could potentially accelerate the folding of some proteins. researchgate.netresearchgate.net

The thermodynamic stability of the final folded protein is influenced by a combination of factors. The introduction of fluorine can alter the relative stability of the cis and trans amide conformers. beilstein-journals.org For instance, research on 4,4-difluoroproline (Dfp) showed a slight destabilization of the trans-amide bond. beilstein-journals.org The specific effect of 3,3-difluorination would depend on its influence on the ring pucker. Proline's ring can adopt two main puckered conformations, Cγ-exo (down) and Cγ-endo (up), which are in rapid equilibrium. beilstein-journals.org Fluorination can bias this equilibrium. beilstein-journals.org While detailed conformational analyses for this compound are not widely reported, it is known that 4,4-difluoroproline is believed to have no strong pucker preference, similar to natural proline. beilstein-journals.orgugent.be The influence of a substituent on ring pucker can have significant consequences for protein stability; for example, the Cγ-exo pucker is known to stabilize the trans amide bond and is crucial for the stability of the collagen triple helix. beilstein-journals.org

Table 1: Comparative Conformational Effects of Selected Fluorinated Proline Analogues This table presents data from related fluorinated prolines to illustrate the principles of how fluorination affects proline conformation, as specific experimental data for this compound is limited.

| Proline Analogue | Primary Effect on Ring Pucker | Influence on Amide Bond Isomerization | Reference |

| (4R)-Fluoro-L-proline (Flp) | Strong preference for Cγ-exo pucker | Stabilizes trans conformer; accelerates isomerization | beilstein-journals.org |

| (4S)-Fluoro-L-proline (flp) | Strong preference for Cγ-endo pucker | Stabilizes cis conformer; accelerates isomerization | beilstein-journals.org |

| 4,4-Difluoro-L-proline (Dfp) | No significant pucker preference (similar to Proline) | Weakly destabilizes trans conformer; accelerates isomerization faster than monofluorinated versions | beilstein-journals.org |

| (3R,4R)-Difluoro-L-proline | Biases toward Cγ-exo pucker and trans peptide bond | Faster isomerization rates than monofluorinated analogues | acs.orgnih.gov |

Research on Incorporating this compound into Proline-Rich Regions of Proteins

Specific research detailing the incorporation of this compound into proline-rich regions of proteins is not extensively documented in available literature. However, this area holds significant potential for research, given the critical role of proline-rich motifs (PRMs) in cellular processes.

PRMs are common in signaling proteins and mediate a vast number of protein-protein interactions. ebi.ac.uk A well-known example is the interaction between PRMs and Src Homology 3 (SH3) domains, which typically recognize a PxxP motif. ebi.ac.uk The conformation of the proline residues within these motifs is crucial for binding affinity and specificity. The polyproline II (PPII) helix is a common secondary structure adopted by these regions. acs.org

The incorporation of proline analogues into PRMs is a key strategy for studying and modulating these interactions. acs.org By altering the conformational properties of a specific proline residue, researchers can probe its importance for the structure and function of the entire motif. Based on the principles of fluorination, this compound could serve as a valuable tool in this context. Its unique, and as yet uncharacterized, conformational preferences could be used to either stabilize or disrupt the PPII helical structure or the specific turn required for domain binding.

Furthermore, fluorinated prolines, including difluoro-derivatives, are of great interest as ¹⁹F NMR probes. researchgate.netacs.orgnih.gov Incorporating this compound into a proline-rich sequence would allow for site-specific monitoring of the local environment and dynamics without perturbing the system with a bulky probe. This is particularly useful for studying intrinsically disordered proteins or flexible linker regions that are often rich in proline. acs.org While studies have utilized 4,4-difluoroproline for such NMR studies, the distinct chemical environment of the fluorine atoms in the 3,3-position would offer a complementary probe with a different NMR signature. nih.gov

Table 2: Examples of Protein Systems with Proline-Rich Regions Studied with Proline Analogues This table provides examples of how other proline analogues have been used to study proline-rich regions, illustrating the potential applications for this compound.

| Protein/System | Proline-Rich Motif/Region | Proline Analogue Used | Purpose/Finding | Reference |

| Collagen | (Xaa-Yaa-Gly)n repeats | (4R)-Fluoro-L-proline | To investigate the role of stereoelectronics in triple helix stability; Flp enhanced stability. | beilstein-journals.org |

| Ubiquitin | All three proline residues | (4R)-Fluoro-L-proline, (4S)-Fluoro-L-proline | To study the effect of pucker preference on protein stability; (4R)-Flp was expected to be stabilizing. | researchgate.net |

| β2 microglobulin | Single proline site | 4,4-Difluoro-L-proline | Used as a ¹⁹F NMR reporter to monitor cis/trans isomerization. | nih.gov |

| Transcriptional Activators | Low-complexity proline-rich sequences | 3,4-Difluoro-L-prolines | Proposed as complementary ¹⁹F NMR probes for studying polyproline sequences. | acs.org |

Computational Chemistry and Molecular Modeling Studies of 3,3 Difluoro L Proline

Density Functional Theory (DFT) Calculations for Conformational Energy Landscapes

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the geometries, energies, and properties of molecules. For proline analogues, DFT calculations are crucial for mapping the conformational energy landscape, particularly the puckering of the pyrrolidine (B122466) ring (Cγ-endo vs. Cγ-exo) and the energy barriers for cis-trans isomerization of the amide bond.

While detailed DFT studies on model compounds of 3,4-difluoro-L-prolines and monofluorinated prolines have been published, providing data on their pucker preferences and cis/trans isomer ratios in different solvents acs.org, equivalent peer-reviewed DFT analyses for N-acetyl-3,3-difluoro-L-proline methyl ester or similar model systems are not prominently available. Such calculations would be essential to determine how the geminal fluorine atoms at the C3 position influence the ring's conformational equilibrium and the thermodynamics of peptide bond isomerization, but this specific area appears to be underexplored in the current literature.

Molecular Dynamics (MD) Simulations of 3,3-Difluoro-L-proline Residues in Peptide and Protein Contexts

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into how a specific residue influences the structure, flexibility, and interactions of a peptide or protein. MD simulations have been effectively used to study proline-rich peptides and the impact of other fluorinated prolines on protein stability and folding frontiersin.orgacs.org. For instance, simulations of fluorinated MUC1 antigen glycopeptides have shown that fluorine substitution can enhance key interactions and stabilize antigen-antibody complexes.

However, specific MD simulation studies focusing on peptides or proteins containing this compound are not found in the surveyed literature. Research on this particular analogue would be valuable to understand its dynamic effects on peptide secondary structures, such as the polyproline II (PPII) helix, and to compare its influence with that of other well-documented fluorinated prolines.

Theoretical Prediction of Stereoelectronic Effects and Conformational Biases

The conformational behavior of fluorinated prolines is heavily governed by stereoelectronic effects, primarily the gauche effect. This effect involves hyperconjugation between bonding and anti-bonding orbitals (e.g., σC–H → σ*C–F), which stabilizes specific staggered conformations and dictates the pucker of the pyrrolidine ring rsc.orgwisc.edu. In 4-monofluorinated prolines, the stereochemistry of the fluorine atom strongly biases the ring towards either a Cγ-endo or Cγ-exo pucker.

For this compound, the two fluorine atoms at the Cβ position would introduce a different set of stereoelectronic interactions compared to its 4-substituted counterparts. However, detailed theoretical predictions and quantum chemical analyses of the specific stereoelectronic effects and resulting conformational biases for this compound are not extensively documented. A notable review of fluoroproline conformations explicitly mentions that, unlike other isomers, a conformational analysis for this compound had not been conducted at the time of its publication ugent.be. Therefore, a quantitative understanding of its conformational preferences remains an open area of research.

In Silico Design and Screening of Novel Fluorinated Proline Analogues for Specific Conformational Control

In silico methods are pivotal in the rational design and screening of new proline analogues with tailored properties. The goal is to create molecules that can precisely control the conformation of peptides and proteins for applications in medicinal chemistry and biotechnology researchgate.netresearchgate.net. The strategy often involves balancing or amplifying stereoelectronic effects by combining fluorine atoms at different positions.

For example, 4,4-difluoroproline was conceived as an analogue where the opposing pucker preferences induced by 4R- and 4S-fluorine atoms might cancel out, resulting in a conformationally less biased probe rsc.org. Similarly, vicinal difluorination, as seen in 3,4-difluoro-L-prolines, was explored to mitigate the strong conformational bias of monofluorinated versions acs.orgrsc.org.

Within this framework, this compound represents another unique scaffold for in silico design. Computational screening could explore its potential to:

Introduce novel conformational preferences distinct from 3- or 4-substituted prolines.

Modulate peptide bond isomerization rates in a predictable manner.

Serve as a ¹⁹F NMR probe with unique spectral characteristics for studying protein structure and dynamics.

The design and subsequent synthesis of such analogues expand the toolkit available to chemists for fine-tuning the properties of peptides, leading to enhanced stability, binding affinity, or proteolytic resistance researchgate.net.

Applications and Research Utility of 3,3 Difluoro L Proline in Bioorganic Chemistry and Structural Biology

Development of 3,3-Difluoro-L-proline as a Conformational Control Element in Peptides and Proteins

The incorporation of fluorinated prolines into peptides and proteins is a well-established strategy for exerting precise control over local conformation. nih.gov This control stems from the powerful stereoelectronic effects of the highly electronegative fluorine atoms, which influence the two key conformational equilibria of the proline residue: the puckering of the pyrrolidine (B122466) ring and the cis-trans isomerization of the preceding Xaa-Pro amide bond. nih.govugent.be

The pyrrolidine ring of proline is not planar and adopts puckered conformations, typically described as Cγ-endo (where the Cγ atom is on the same side of the ring as the carboxyl group) or Cγ-exo (where it is on the opposite side). jove.com This ring pucker is directly correlated with the main-chain dihedral angles (φ and ψ) and, consequently, the secondary structure of the peptide. jove.com Fluorination at the C3 or C4 position can create a strong bias for a specific pucker. For instance, (4R)-fluoro-L-proline ((4R)-FPro) strongly favors the Cγ-exo pucker, while (4S)-fluoro-L-proline ((4S)-FPro) favors the Cγ-endo pucker. jove.combeilstein-journals.org

While extensive conformational analyses have been performed on various monofluorinated and even 4,4-difluorinated prolines, similar detailed studies on this compound (3,3-F2Pro) are less common in the literature. ugent.be However, based on the principles established for other fluorinated prolines, the gem-difluorination at the C3 position is expected to exert significant, yet distinct, stereoelectronic effects. The electron-withdrawing effects of the two fluorine atoms are anticipated to influence the pucker preference and the kinetics of cis-trans isomerization. The introduction of two fluorine atoms can also accelerate the rate of cis-trans isomerization by reducing the double-bond character of the prolyl amide bond. nih.govugent.be This acceleration can be a valuable tool in studying protein folding, where this isomerization is often a rate-limiting step. nih.gov

Table 1: Conformational Preferences of Selected Fluorinated Proline Derivatives This table illustrates the typical effects of fluorination on proline conformation based on studies of related analogues. Specific experimental data for this compound is not as widely available.

| Compound | Predominant Ring Pucker | Influence on Preceding trans Amide Bond Population |

| L-Proline | Cγ-endo (in many contexts) | Baseline |

| (4R)-Fluoro-L-proline | Cγ-exo | Favors trans |

| (4S)-Fluoro-L-proline | Cγ-endo | Favors cis |

| 4,4-Difluoro-L-proline | No strong preference (similar to Proline) | Weakly destabilizes trans |

| This compound | Predicted to have a distinct bias due to gem-difluoro substitution | Predicted to accelerate isomerization |

Utilization as a ¹⁹F NMR Spectroscopic Probe for Biological Systems

The fluorine-19 (¹⁹F) nucleus possesses highly favorable properties for Nuclear Magnetic Resonance (NMR) spectroscopy, including a high gyromagnetic ratio (83% of the sensitivity of ¹H), a 100% natural abundance, and no background signals in biological systems. nih.govacs.org The chemical shift of ¹⁹F is exceptionally sensitive to its local electronic environment, making it an exquisite reporter of molecular conformation, dynamics, and interactions. nih.govresearchgate.net

Incorporating this compound into a peptide or protein introduces a site-specific ¹⁹F NMR probe. The two fluorine atoms at the C3 position would theoretically give rise to distinct signals in the ¹⁹F NMR spectrum, the chemical shifts of which would be highly sensitive to the subtle conformational changes of the pyrrolidine ring and the surrounding protein architecture. soton.ac.uk This makes 3,3-F2Pro a potentially powerful tool for studying biological systems in their native state.

Monitoring Chemical Exchange Processes and Conformational Transitions

The sensitivity of the ¹⁹F chemical shift to the local environment allows for the direct observation of chemical exchange processes, such as the cis-trans isomerization of the prolyl amide bond. soton.ac.uk When a fluorinated proline residue exchanges between two different conformational states at a rate comparable to the NMR timescale, it can lead to line broadening or the appearance of distinct peaks for each state. By analyzing the ¹⁹F NMR line shapes at different temperatures, it is possible to determine the kinetic and thermodynamic parameters of these conformational transitions. nih.gov The accelerated isomerization rates often induced by difluorination could bring these exchange processes into a more accessible range for NMR analysis. acs.org

Probing Protein-Ligand and Protein-Protein Interactions

The binding of a ligand or another protein to a region containing a 3,3-F2Pro residue will almost invariably alter the local environment of the fluorine atoms. This change is detected as a perturbation in the ¹⁹F NMR spectrum, such as a change in chemical shift or line width. beilstein-journals.org This provides a powerful method for identifying binding events, mapping interaction surfaces, and determining binding affinities. The use of ¹⁹F NMR is particularly advantageous for studying large protein complexes, where traditional ¹H NMR spectra can be too complex and crowded. acs.org While specific applications of 3,3-F2Pro in this context are still emerging, the principles have been well-demonstrated with other fluorinated amino acids, which have been used to study interactions in systems like Src homology 3 (SH3) domains and calmodulin. beilstein-journals.orgscholaris.ca

Strategies for Protein Engineering and Modulation of Biochemical Function

The ability of fluorinated prolines to enforce specific conformations and alter folding kinetics makes them valuable tools in protein engineering. beilstein-journals.org By strategically replacing native proline residues with analogues like 3,3-F2Pro, researchers can rationally modulate the stability, folding, and function of proteins.

For example, if a specific ring pucker is known to be critical for the stability of a protein, a fluoroproline that favors that pucker can be incorporated to enhance stability. This has been successfully demonstrated in proteins like collagen, barstar, and green fluorescent protein (GFP) using 4-fluoroprolines. jove.comacs.org The incorporation of 4,4-difluoroproline, which has minimal pucker preference but accelerates isomerization, has been used to study the effects of folding kinetics on protein function. jove.comscholaris.ca Although detailed studies with 3,3-F2Pro are needed, its unique stereoelectronic profile offers a new tool for protein engineers to dissect the relationship between proline conformation and protein behavior. This "molecular surgery" can fine-tune protein properties in ways that are not possible with the 20 canonical amino acids. scholaris.ca

Table 2: Examples of Protein Properties Modulated by Fluoroproline Incorporation This table provides examples from the literature using various fluorinated prolines to illustrate the potential applications for this compound.

| Protein System | Fluoroproline Used | Observed Effect | Research Goal |

| Collagen | (4R)-Fluoro-L-proline | Increased triple helix stability | Elucidate stereoelectronic basis of stability beilstein-journals.org |

| Green Fluorescent Protein (GFP) | (4S)-Fluoro-L-proline, 3,4-dehydroproline | Active (fluorescent) proteins formed | Study the role of proline in β-barrel structure jove.com |

| GFP Variants | 4,4-Difluoro-L-proline, (4R)-FPro | Inactive (non-fluorescent) proteins | Dissect the effects of ring pucker on folding jove.comscholaris.ca |

| Thioredoxin | Fluoroprolines | Accelerated peptide folding | Investigate the role of isomerization kinetics acs.org |

Research on Amino Acid Transport and Metabolism Using Proline Analogues

Proline is not only a crucial structural component of proteins but also plays significant roles in cellular metabolism, stress response, and signaling. frontiersin.org Cells utilize specific transport systems to take up proline from the extracellular environment. In mammals, transporters such as the proton-coupled amino acid transporter 1 (PAT1) and the sodium-coupled neutral amino acid transporter 2 (SNAT2) are involved in proline uptake. acs.orgnih.gov In pathogens like Trypanosoma cruzi, proline is a fundamental nutrient, and its transport is essential for survival. frontiersin.orgchemrxiv.org

Proline analogues, including fluorinated derivatives, can be used as tools to study these transport systems. They can act as competitive inhibitors or as substrates, allowing researchers to probe the specificity and mechanism of the transporters. chemrxiv.org For instance, various substituted proline analogues have been designed to inhibit the T. cruzi proline permease, validating proline transport as a potential drug target. chemrxiv.org Radioliabeled fluoroprolines, such as [¹⁸F]fluoro-L-proline, have been developed for in vivo imaging of proline uptake using Positron Emission Tomography (PET), which has applications in studying diseases with altered metabolism, like liver fibrosis. acs.org While studies specifically employing this compound to investigate transport and metabolism are not yet widely reported, its structural similarity to proline makes it a candidate for such research, potentially serving as a specific inhibitor or a probe for particular transport systems.

Design of Peptide-Based Research Probes and Scaffolds

The conformational control exerted by fluorinated prolines makes them highly valuable in the design of structured peptide scaffolds. researchgate.net Peptides are often too flexible to be effective as drugs or high-affinity binders. By incorporating residues like 3,3-F2Pro, it is possible to pre-organize a peptide into a specific conformation, such as a β-turn or a polyproline helix, which may be required for binding to a biological target. researchgate.net

Furthermore, the fluorine atoms themselves can serve as handles for further functionalization or as unique recognition elements. The development of "proline editing" techniques allows for the synthesis of a wide array of functionalized proline derivatives on a solid-phase peptide, including those with handles for bioorthogonal conjugation reactions. nih.gov This enables the construction of complex peptide-based probes, for example, by attaching fluorescent dyes, cross-linkers, or affinity tags to a conformationally defined scaffold built with fluorinated prolines. The unique chemical properties of this compound make it an attractive building block for creating novel peptide-based research tools and therapeutic leads. researchgate.net

Future Research Directions and Emerging Prospects

Exploration of Novel and Greener Synthetic Methodologies for 3,3-Difluoro-L-proline and its Diastereomers

The synthesis of this compound and its diastereomers has traditionally relied on multi-step processes often employing harsh reagents. An efficient route for the synthesis of enantiopure 3,3-difluoroproline on a multigram-scale has been described, which involves the deoxofluorination of a corresponding racemic pyrrolidinone with DAST (diethylaminosulfur trifluoride), followed by resolution of the racemate. researchgate.net However, the future of fluorinated proline synthesis lies in the development of more sustainable and environmentally benign methodologies.

Green chemistry principles are increasingly being applied to organic synthesis, and the production of fluorinated amino acids is no exception. nih.gov Future research is anticipated to focus on several key areas:

Catalytic Methods: The development of catalytic systems, such as those using Lewis acids or transition metals like copper and palladium, can offer milder reaction conditions and reduce waste. mdpi.comrsc.org For instance, copper-catalyzed C(sp²)–CF2H bond formation is a demanding but evolving process. rsc.org

Biocatalysis: The use of enzymes, or "biocatalysts," presents a highly attractive green alternative. Chemoenzymatic transformations, such as those using hydroxylases, have already been employed to prepare some fluorinated proline analogues. nih.govbeilstein-journals.org The application of ω-transaminases for the biotransformation of fluorinated precursors is another promising avenue. mdpi.com

Alternative Solvents and Energy Sources: Moving away from hazardous organic solvents is a core tenet of green chemistry. Research into using water, ionic liquids, or solvent-free conditions for synthesis is growing. nih.govrsc.orgresearchgate.net Additionally, the use of alternative energy sources like microwave irradiation and ultrasound can accelerate reactions and improve energy efficiency. nih.govacs.org

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control, making them a promising platform for the synthesis of fluorinated compounds. nih.gov

A significant challenge that remains is the development of stereoselective synthetic routes to access all possible diastereomers of difluorinated prolines. mdpi.com While methods for synthesizing various 3,4-difluoro-L-proline diastereomers have been reported, expanding these to include all this compound stereoisomers with high efficiency and stereocontrol is a key objective. nih.govacs.orgresearchgate.net The synthesis of vicinal cis-(3R,4S)-N-Boc-3,4-difluoroproline has been achieved from 4-hydroxyproline (B1632879) through a multi-step process involving stereoselective dihydroxylation and difluorination. mdpi.com Similar innovative strategies will be necessary for the targeted synthesis of this compound diastereomers.

Advanced Spectroscopic and Structural Biology Techniques for Unveiling Subtle Conformational Effects in Vivo

The unique properties of the fluorine atom, particularly its high sensitivity in Nuclear Magnetic Resonance (NMR) spectroscopy, make this compound an exceptional tool for studying protein structure and dynamics in environments that mimic physiological conditions.

19F NMR as a Powerful Probe: The 19F nucleus is an ideal probe for in vivo studies due to the virtual absence of fluorine in most biological systems, which eliminates background signal. ugent.be The chemical shift of 19F is highly sensitive to its local environment, providing detailed information on:

Protein Folding and Stability: Changes in protein conformation during folding or in response to ligand binding can be monitored with high precision. acs.org

Conformational Equilibria: Fluorination can influence the conformational preferences of the proline ring (ring pucker) and the cis/trans isomerization of the peptide bond. nih.govnih.gov While 4,4-difluoroproline is believed to have no strong conformational preference, similar to proline itself, the effects of 3,3-difluorination are less well-characterized and a subject for future investigation. beilstein-journals.orgugent.be

Enzyme Catalysis: 19F NMR can be used to monitor enzymatic reactions and ligand binding events in real-time. acs.org

Advanced NMR Methodologies: To overcome the complexity of NMR spectra in crowded protein environments, advanced techniques are being developed. The PSYCHEDELIC (Pure Shift Yielded by Chirp Excitation) methodology, for example, allows for the extraction of individual coupling constants from complex spectra, providing a more detailed analysis of the proline ring pucker. ugent.be The Continuous Probability Distribution (CUPID) method is another computational approach that uses NMR data to determine the conformational distributions of five-membered rings like proline. acs.org

Structural Biology in the Cellular Context: While X-ray crystallography provides high-resolution static pictures of proteins containing fluorinated prolines, a major future direction is to understand their behavior within the cell. acs.orgstonybrook.edu This involves integrating data from in-cell NMR with other structural biology techniques like cryo-electron microscopy (cryo-EM) to visualize proteins in their native environment. Understanding how the incorporation of this compound affects protein-protein interactions and localization within cellular compartments is a key area for future exploration. The structural basis for the interaction of proline catabolic enzymes with their substrates is an area of active research, and fluorinated prolines could serve as valuable probes in these studies. nih.gov

Mechanistic Studies on the Role of this compound in Modulating Specific Enzyme Activities or Pathways

The introduction of fluorine atoms can significantly alter the electronic properties of a molecule, making this compound a valuable tool for probing and modulating enzyme mechanisms. The electron-withdrawing nature of the two fluorine atoms can influence the pKa of nearby functional groups and the stability of reaction intermediates.

Future research will likely focus on several key areas:

Enzyme Inhibition: Fluorinated amino acids have been successfully used to design enzyme inhibitors. chemimpex.com For example, DL-3,3-difluoroglutamic acid, which can be synthesized from proline derivatives, acts as an enhancer of polyglutamate chain elongation by folylpolyglutamate synthetase. umich.edu Similarly, this compound could be investigated as a potential inhibitor or modulator of enzymes involved in proline metabolism, such as proline dehydrogenase (PRODH) or ornithine aminotransferase (OAT). nih.govnih.gov The proline catabolic pathway is implicated in various diseases, including cancer, making its enzymatic components attractive therapeutic targets. nih.gov

Probing Enzyme Mechanisms: By replacing a native proline residue with this compound at a specific site in an enzyme, researchers can study the role of that proline in catalysis or regulation. The altered electronic properties of the fluorinated analogue can help to elucidate the importance of electrostatic interactions in the active site.

Modulating Metabolic Pathways: Proline metabolism is a complex network that is crucial for cellular function and stress response. nih.govfrontiersin.org Introducing this compound into cells could perturb this network, providing insights into its regulation. For instance, in some pathogenic bacteria, the enzyme proline utilization A (PutA) is a key virulence factor, and understanding how fluorinated prolines interact with it could lead to new antimicrobial strategies. nih.gov The arginase pathway, which competes for L-arginine with nitric oxide synthase, can be influenced by proline synthesis, and fluorinated analogues could be used to dissect these complex interactions. plos.org

Research Findings on Fluorinated Analogues:

| Fluorinated Analogue | Enzyme/Pathway Affected | Observed Effect | Reference |

| DL-3,3-Difluoroglutamic acid | Folylpolyglutamate synthetase (FPGS) | Enhancer of polyglutamate chain elongation | umich.edu |

| (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid | Human Ornithine Aminotransferase (hOAT) | Selective inactivation | nih.gov |

| L-threo-4-fluoroglutamic acid | Folylpolyglutamate synthetase (FPGS) | Chain-terminating inhibitor | umich.edu |

Expansion of the Fluorinated Proline Analogue Library for Fine-Tuning Biomolecular Properties

The strategic incorporation of fluorinated proline analogues into peptides and proteins has become a powerful tool in chemical biology and drug discovery. nih.gov Expanding the available library of these analogues, particularly with systematically varied fluorination patterns like that of this compound, is crucial for fine-tuning the properties of biomolecules. acs.orgresearchgate.net

The primary goals of expanding the fluorinated proline library include:

Conformational Control: Different fluorination patterns and stereochemistries exert distinct effects on the proline ring pucker and the cis/trans ratio of the prolyl-peptide bond. nih.govacs.org For example, (4R)-FPro favors the Cγ-exo pucker, which is important for collagen stability, while (4S)-FPro favors the Cγ-endo pucker. beilstein-journals.orgacs.org The conformational effects of 3,3-difluorination are an area of active investigation. This allows for the precise modulation of peptide and protein secondary structures, such as polyproline helices and β-turns. beilstein-journals.orgresearchgate.net

Enhanced Stability: The strong carbon-fluorine bond can increase the metabolic stability of peptides by making them more resistant to enzymatic degradation. rsc.orgenamine.net This is a critical property for the development of peptide-based therapeutics.

Modulation of Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and multipolar interactions, thereby enhancing binding affinity and specificity. beilstein-journals.orgchemimpex.com

Probing Structure-Function Relationships: A diverse library of analogues allows for systematic studies of how subtle changes in proline conformation and electronics affect protein function. researchgate.netcaltech.edu This "proline editing" approach can be used to incorporate a wide range of functionalities, including spectroscopic probes and reactive handles. acs.org

While significant progress has been made in synthesizing various fluoro- and trifluoromethyl-substituted prolines, analogues containing fluoromethyl and difluoromethyl groups remain largely unexplored, representing a significant opportunity for synthetic chemists. acs.org The development of analogues with combined fluorination at the 3 and 4 positions, such as 3,4-difluoro-L-prolines, further expands the toolkit for modulating biomolecular properties. mdpi.comacs.orgnih.govacs.orgresearchgate.netfigshare.com

Integration of this compound into the Design of Advanced Research Tools for Systems Biology

Systems biology aims to understand the complex interactions within biological systems as a whole. The unique properties of this compound make it a promising candidate for the development of advanced chemical tools to probe these systems.

19F NMR for Proteome-Wide Analysis: A major emerging prospect is the use of 19F NMR for studying proteins on a proteome-wide scale. By engineering organisms to incorporate this compound in place of natural proline, it may become possible to monitor the conformational state and interactions of a large number of proteins simultaneously. beilstein-journals.org This would provide a global view of cellular responses to stimuli or disease states. The availability of multiple fluorinated proline analogues with distinct 19F chemical shifts would be highly beneficial for such multi-residue labeling strategies. acs.org

Chemical Probes for Target Identification and Validation: this compound can be incorporated into bioactive peptides or small molecules to create chemical probes. These probes can be used to:

Identify Protein Targets: By attaching a reactive group or a tag to a 3,3-difluoroproline-containing molecule, researchers can identify its binding partners within the cell, a crucial step in drug discovery.

Validate Drug Targets: Modulating the activity of a specific protein with a fluorinated probe can help to validate its role in a disease pathway. The incorporation of fluorinated amino acids into proteins provides new opportunities to study biomolecular structure-function relationships. researchgate.net

Tools for Studying Protein-Protein Interactions: Proline-rich motifs are critical for mediating protein-protein interactions in numerous signaling pathways. ugent.be By synthesizing peptides containing this compound, researchers can investigate how the electronic and conformational changes induced by fluorination affect these interactions. This can provide valuable insights into the regulation of signaling networks, which is a central focus of systems biology.

The integration of this compound into these advanced research tools will require interdisciplinary collaboration between synthetic chemists, biochemists, and systems biologists. The development of robust methods for the site-specific incorporation of this and other non-canonical amino acids into proteins within living cells will be a key enabling technology for these future applications. researchgate.netcaltech.edu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantiopure 3,3-Difluoro-L-proline, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of enantiopure this compound typically involves fluorination of L-proline derivatives. A validated method uses N-chlorosuccinimide (NCS) in hexafluoroisopropanol (HFIP) to achieve stereochemical retention . Key parameters include:

- Solvent ratio : HFIP/water (5:1) to stabilize intermediates.

- Temperature : Controlled at −40°C to minimize racemization.

- Purification : Chiral HPLC or recrystallization to ensure >99% enantiomeric excess.

- Table :

| Step | Reagent/Condition | Purpose | Yield |

|---|---|---|---|

| Fluorination | NCS/HFIP | Introduce fluorine atoms | 75-80% |

| Deprotection | HCl/MeOH | Remove protecting groups | 90% |

| Chiral Separation | Chiralcel OD-H column | Enantiopurity | 99% ee |

Q. How does fluorination at the 3,3-positions alter proline’s physicochemical properties?

- Methodological Answer : Fluorination significantly increases electronegativity and rigidity. Key analyses include:

- pKa shifts : Use potentiometric titration to observe reduced basicity of the pyrrolidine nitrogen (due to fluorine’s inductive effect) .

- Conformational analysis : Employ NMR (e.g., -NMR) to detect restricted puckering of the proline ring .

- Hydrophobicity : Measure logP values via shake-flask assays; fluorination increases lipophilicity by ~0.5 units .

Q. What role does 3,3-difluorination play in enhancing peptide bioavailability?

- Methodological Answer : Fluorine atoms reduce metabolic degradation by:

- Steric shielding : Blocking enzymatic access to the pyrrolidine ring.

- Electronic effects : Lowering amine basicity (pKa ~6.5 vs. 10.5 for proline), improving solubility at physiological pH .

- Experimental validation : Perform in vitro stability assays in liver microsomes and compare half-lives with non-fluorinated analogs.

Advanced Research Questions

Q. How can researchers assess the impact of 3,3-difluorination on proline’s conformational stability in peptide chains?

- Methodological Answer : Combine X-ray crystallography and molecular dynamics (MD) simulations:

- X-ray : Resolve crystal structures of fluorinated proline-containing peptides to identify preferred ring puckering (e.g., Cγ-endo vs. Cγ-exo) .

- MD simulations : Use AMBER or CHARMM force fields parameterized for fluorine to model conformational dynamics over 100-ns trajectories .

- Thermodynamic integration : Calculate free energy differences between conformers to quantify stabilization effects.

Q. What strategies resolve contradictions in catalytic efficiency studies of this compound in asymmetric organocatalysis?

- Methodological Answer : Systematic variation of reaction parameters:

- Solvent screening : Test polar aprotic (e.g., DMSO) vs. nonpolar solvents to identify dielectric effects.

- Additive optimization : Evaluate Bronsted acids (e.g., TFA) to enhance enantioselectivity .

- Kinetic profiling : Use stopped-flow spectroscopy to compare rate constants with non-fluorinated catalysts.

Q. How can researchers scale enantiopure this compound synthesis without compromising yield or purity?

- Methodological Answer : Implement continuous-flow chemistry:

- Flow reactor design : Maintain low temperatures (−40°C) during fluorination to prevent side reactions.

- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

- Table :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Scale | 1–10 g | 100 g–1 kg |

| Yield | 75% | 82% |

| Purity | 99% ee | 99% ee |

Q. What analytical techniques differentiate this compound from structurally similar analogs (e.g., 4-fluoro or mono-fluorinated prolines)?

- Methodological Answer :

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to distinguish exact masses (e.g., this compound: 164.03 g/mol vs. 4-fluoro: 148.05 g/mol).

- -NMR : Identify distinct chemical shifts (e.g., −120 ppm for 3,3-difluoro vs. −110 ppm for mono-fluorinated) .

- Circular dichroism (CD) : Compare spectral signatures to confirm enantiopurity and conformational differences .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。